7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
The synthesis of 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of a suitable pteridine precursor, followed by the introduction of nitroso and diethyl groups under controlled conditions. Common reagents used in these reactions include nitrosating agents and alkylating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target molecule. The compound’s structure allows it to fit into active sites of enzymes, altering their function and leading to downstream effects .
Comparison with Similar Compounds
Similar compounds to 7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione include other pteridine derivatives such as:
Riboflavin: A vital nutrient involved in energy metabolism.
Tetrahydrobiopterin: An essential cofactor in the synthesis of neurotransmitters.
Properties
CAS No. |
112007-96-2 |
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Molecular Formula |
C14H15N5O3 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
7,8-diethyl-10-(hydroxyamino)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H15N5O3/c1-3-7-5-9-10(6-8(7)4-2)19(18-22)12-11(15-9)13(20)17-14(21)16-12/h5-6,18,22H,3-4H2,1-2H3,(H,17,20,21) |
InChI Key |
ANZGNRDVESDMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)NO |
Origin of Product |
United States |
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